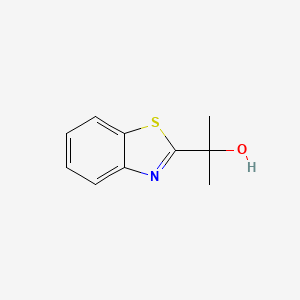

2-(1,3-Benzothiazol-2-yl)propan-2-ol

Description

Contextualization within N-Heterocyclic Compound Chemistry

Nitrogen-containing heterocyclic compounds (N-heterocycles) are organic cyclic molecules where one or more carbon atoms in the ring are replaced by a nitrogen atom. libretexts.orgpressbooks.pub This class of compounds is fundamental to biochemistry and medicinal chemistry, as they form the core structures of many biologically essential molecules, including nucleic acids, vitamins, and various pharmaceuticals. nih.govmsesupplies.com An analysis of FDA-approved drugs in the United States revealed that 59% of small-molecule drugs feature a nitrogen heterocycle in their structure, highlighting their immense importance in drug design and development. msesupplies.com

Benzothiazole (B30560) is a prominent member of this family, specifically classified as a bicyclic N-heterocycle where a benzene (B151609) ring is fused to a thiazole (B1198619) ring, the latter containing both sulfur and nitrogen atoms. mdpi.commdpi.comwikipedia.org This structural motif is found in a variety of natural products and is a key component in the development of synthetic compounds for diverse applications, ranging from pharmaceuticals to dyes and industrial materials like rubber vulcanization accelerators. mdpi.comwikipedia.orgpcbiochemres.com The benzothiazole nucleus is considered a "privileged scaffold" in medicinal chemistry because its derivatives exhibit a vast array of pharmacological activities. jchemrev.compcbiochemres.com

Significance of Hydroxyl-Substituted Benzothiazole Derivatives

The introduction of a hydroxyl (-OH) group onto the benzothiazole scaffold, as seen in 2-(1,3-Benzothiazol-2-yl)propan-2-ol, is a key strategy in medicinal chemistry to modulate a compound's properties. The hydroxyl group can influence the molecule's polarity, solubility, and its ability to form hydrogen bonds. These changes can, in turn, affect how the molecule interacts with biological systems. For instance, the propan-2-ol moiety may enhance solubility and adjust the way the compound binds to enzymes or receptors.

Research has shown that the presence and position of hydroxyl substitutions on benzothiazole derivatives can significantly impact their biological effects. Studies on various hydroxyl-substituted benzothiazoles have demonstrated a range of activities, underscoring the importance of this functional group in designing new therapeutic agents. nih.govbenthamdirect.com For example, certain compounds with hydroxyl groups have shown notable antioxidant activity, while others have displayed enhanced antibacterial action. nih.govbenthamdirect.com The strategic placement of hydroxyl groups is a critical aspect of structure-activity relationship (SAR) studies, which aim to optimize the therapeutic potential of these compounds. nih.gov

Table 1: Investigated Biological Activities of Select Hydroxyl-Substituted Benzothiazole Derivatives This table is for illustrative purposes and summarizes general findings from research on the broader class of compounds.

| Derivative Type | Investigated Biological Activity | Key Finding from Research | Reference Index |

|---|---|---|---|

| 2- or 4-hydroxyphenyl benzothiazole hybrids | Antibacterial | Substitution with an 8-hydroxyquinoline (B1678124) moiety improved antibacterial activity. | nih.gov |

| Hydroxyphenyl-substituted benzothiazoles | Antioxidant | Compounds substituted with a hydroxyl group exhibited good antioxidant activity. | benthamdirect.com |

| Amino-benzothiazole Schiff bases with hydroxyl groups | Antibacterial | Substitution of a hydroxyl group at the 2nd position of the benzylidene ring improved antibacterial action. | nih.gov |

| General hydroxyl-containing benzothiazoles | Anti-inflammatory & Analgesic | Some derivatives demonstrated anti-inflammatory and analgesic effects. |

Overview of Contemporary Research Trajectories for the Chemical Compound

Contemporary research involving this compound and related benzothiazole derivatives is multifaceted, primarily focusing on synthesis and pharmacological evaluation. The overarching goal is to develop novel compounds with enhanced efficacy and specificity for various therapeutic targets.

Key Research Areas:

Synthetic Methodologies: A significant portion of research is dedicated to creating new, efficient, and environmentally sustainable ("green chemistry") methods for synthesizing 2-substituted benzothiazoles. mdpi.com The most common approach involves the condensation reaction of 2-aminothiophenol (B119425) with various carbonyl-containing substances like aldehydes, ketones, or carboxylic acids. mdpi.commdpi.commdpi.com Researchers are continuously exploring new catalysts and reaction conditions to improve yields, reduce reaction times, and broaden the scope of possible derivatives. mdpi.commdpi.com

Pharmacological Screening: There is a strong and active focus on discovering and characterizing the biological activities of benzothiazole derivatives. This includes a wide spectrum of potential therapeutic applications:

Anticancer Activity: Numerous studies have synthesized and tested benzothiazole derivatives against various human cancer cell lines, with some compounds showing moderate to potent antiproliferative effects. jchemrev.com

Antimicrobial Activity: Given the rise of antibiotic resistance, a major research avenue is the development of new antibacterial and antifungal agents. Benzothiazole derivatives, including those with hydroxyl groups, are frequently evaluated against a range of pathogenic microbes. jchemrev.comnih.govbenthamdirect.com

Anti-inflammatory and Analgesic Properties: Research is ongoing to explore the potential of these compounds to act as anti-inflammatory agents and pain relievers. pcbiochemres.com

Other Therapeutic Areas: The versatility of the benzothiazole scaffold has led to its investigation for a multitude of other medicinal applications, including as anticonvulsant, antioxidant, antidiabetic, and antiviral agents. jchemrev.compcbiochemres.com

Structure-Activity Relationship (SAR) Studies: This research trajectory is crucial for rational drug design. By systematically modifying the structure of the parent benzothiazole compound—for instance, by adding different functional groups (like halogens, methoxy, or hydroxyl groups) at various positions—researchers can determine how these structural changes influence biological activity. jchemrev.comnih.gov These studies provide critical insights for designing future derivatives that are more potent, selective, and less toxic. jchemrev.com

Table 2: Summary of Contemporary Research Trajectories for Benzothiazole Derivatives

| Research Trajectory | Primary Objective | Common Methodologies | Reference Index |

|---|---|---|---|

| Synthetic Chemistry | Develop efficient, high-yield, and environmentally friendly synthesis routes. | Condensation of 2-aminothiophenol with aldehydes, ketones, acids; exploring novel catalysts. | mdpi.commdpi.commdpi.com |

| Pharmacological Evaluation | Screen derivatives for a wide range of biological activities. | In vitro assays against cancer cell lines, bacterial and fungal strains; in vivo studies. | jchemrev.compcbiochemres.com |

| Structure-Activity Relationship (SAR) | Understand the link between chemical structure and biological function to design better drugs. | Synthesis of a library of analogues with systematic structural modifications and comparative activity testing. | jchemrev.comnih.govbenthamdirect.com |

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-10(2,12)9-11-7-5-3-4-6-8(7)13-9/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKGJBUZMQAVRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC2=CC=CC=C2S1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2 1,3 Benzothiazol 2 Yl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(1,3-Benzothiazol-2-yl)propan-2-ol, a combination of one-dimensional and multi-dimensional NMR techniques offers a complete assignment of its proton and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides critical information regarding the number of different types of protons and their immediate electronic environment. The benzothiazole (B30560) ring system exhibits characteristic signals in the aromatic region of the spectrum. Typically, the protons on the benzene (B151609) ring of the benzothiazole moiety (H-4, H-5, H-6, and H-7) are expected to resonate as multiplets due to spin-spin coupling. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of the fused thiazole (B1198619) ring.

The isopropyl group attached to the C2 position of the benzothiazole ring gives rise to distinct signals. The two methyl groups are chemically equivalent and would therefore appear as a single, sharp singlet. The hydroxyl proton of the tertiary alcohol is also expected to produce a singlet, though its chemical shift can be variable and is often concentration and solvent-dependent.

A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected chemical shifts and multiplicities.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.30-8.10 | Multiplet | 4H |

| -OH | ~4.50 | Singlet | 1H |

| -CH₃ | ~1.60 | Singlet | 6H |

Note: This data is illustrative and based on typical chemical shift values for similar structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their hybridization and chemical environment. The spectrum for this compound would display distinct signals for each carbon atom in the benzothiazole ring system, as well as for the carbons of the propan-2-ol substituent.

The carbon atom at the C2 position of the benzothiazole ring, being directly attached to the nitrogen and sulfur heteroatoms and the propan-2-ol group, would exhibit a characteristic downfield chemical shift. The carbons of the benzene ring would appear in the aromatic region, with their specific shifts determined by their position relative to the fused thiazole ring. The quaternary carbon of the propan-2-ol group would also have a distinct chemical shift, as would the equivalent methyl carbons.

An illustrative ¹³C NMR data table is provided below to summarize the expected chemical shifts for the carbon atoms in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=N (Benzothiazole C2) | ~175 |

| Aromatic-C | 120-155 |

| C-OH (Quaternary) | ~75 |

| -CH₃ | ~30 |

Note: This data is illustrative and based on typical chemical shift values for similar structures.

Multi-dimensional NMR Techniques for Complex Structural Assignment

While one-dimensional NMR provides fundamental structural information, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the unambiguous assignment of complex structures.

COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons, which is particularly useful for assigning the specific positions of the protons on the benzothiazole ring system.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon atom.

Through the combined application of these techniques, a complete and confident structural elucidation of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can also provide valuable information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its chemical formula. For this compound, with a chemical formula of C₁₀H₁₁NOS, HRMS would be used to confirm this exact composition, distinguishing it from other potential isomers.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁NOS |

| Exact Mass | 193.0561 |

| M+H⁺ (Calculated) | 194.0639 |

Note: The exact mass is a calculated value.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a charged capillary, producing protonated or deprotonated molecular ions. For this compound, ESI-MS would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺.

By increasing the energy in the mass spectrometer, fragmentation of the molecular ion can be induced, providing structural information. The fragmentation pattern would be characteristic of the molecule's structure, with potential cleavages occurring at the bond between the benzothiazole ring and the propan-2-ol group, as well as fragmentation of the propan-2-ol side chain itself. Analysis of these fragment ions can further corroborate the proposed structure of the compound.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

No experimental Infrared (IR) spectrum or vibrational mode analysis for this compound could be located. While general characteristic absorption frequencies for the functional groups present in the molecule (hydroxyl, aromatic C-H, C=N, and C-S of the benzothiazole ring, and alkyl C-H) are known from general spectroscopic principles, a specific analysis with confirmed wavenumbers and assignments for the title compound is not available.

X-ray Diffraction (XRD) for Solid-State Structural Determination

A search of crystallographic databases and chemical literature yielded no results for the single-crystal X-ray analysis of this compound. Therefore, crucial data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are unknown.

Single Crystal X-ray Analysis of this compound

Information regarding the crystal structure of this compound is not available. There are no published crystallographic reports detailing its molecular geometry, bond lengths, or bond angles as determined by X-ray diffraction.

Analysis of Intermolecular Interactions and Crystal Packing

Without the foundational data from a single-crystal X-ray analysis, a discussion of the intermolecular interactions (such as hydrogen bonding from the hydroxyl group) and the crystal packing arrangement of this compound in the solid state is not possible.

Reaction Chemistry and Chemical Transformations of 2 1,3 Benzothiazol 2 Yl Propan 2 Ol

Reactivity of the Benzothiazole (B30560) Heterocyclic System

The benzothiazole ring is an electron-deficient aromatic system, which influences its reactivity profile, particularly concerning substitutions on the benzene (B151609) portion of the molecule and transformations involving the thiazole (B1198619) ring.

Direct functionalization of the C-H bonds on the benzene ring of the benzothiazole core is a powerful tool for creating derivatives. nih.gov However, the electron-poor nature of the benzothiazole system generally makes classical electrophilic aromatic substitution difficult, often requiring harsh conditions. acs.org

Modern synthetic methods have overcome this challenge through transition-metal-catalyzed C-H activation. organic-chemistry.org Catalysts based on palladium, ruthenium, and iridium have been employed for the regioselective arylation, alkenylation, and borylation of the benzothiazole core. nih.govorganic-chemistry.org For instance, directed C-H functionalization can target specific positions, with Pd-catalyzed reactions often showing a preference for the C4 and C7 positions. nih.gov Iridium-catalyzed borylation offers a pathway to versatile building blocks that can be further functionalized at various positions on the benzene ring. acs.org

Table 2: Examples of C-H Functionalization Strategies for the Benzothiazole Core

| Reaction Type | Catalyst System | Typical Position(s) Functionalized | Reference |

|---|---|---|---|

| Arylation | Ru-catalysis | C4/C7 | nih.gov |

| Alkenylation | Rh-catalysis | C4/C7 | nih.gov |

| Borylation | Ir-catalysis | C5 or C4/C6 | acs.org |

This table summarizes general strategies reported for the benzothiazole scaffold, not specifically for 2-(1,3-Benzothiazol-2-yl)propan-2-ol.

The C2 position of the benzothiazole ring is of particular synthetic importance. mdpi.com In the case of this compound, this position is already substituted, which directs its reactivity away from C2-H activation and towards transformations of the substituent or the thiazole ring itself.

The thiazole ring can undergo oxidative ring-opening under certain conditions. For example, treatment of benzothiazole derivatives with oxidants like magnesium monoperoxyphthalate (MMPP) in alcoholic solvents can lead to the cleavage of the thiazole ring to yield sulfonate ester derivatives. scholaris.caresearchgate.net Such transformations fundamentally alter the heterocyclic system, providing access to different classes of compounds. scholaris.ca Additionally, the C2-substituent itself can influence the electronic properties of the ring and may participate in more complex, multi-step reaction sequences. The development of methods for C2-arylacylation of benzothiazoles, for instance, sometimes proceeds through a proposed ring-opening and closing mechanism. nih.gov

Cross-Coupling Reactions Involving the Chemical Compound

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, often catalyzed by transition metals like palladium. wikipedia.orgmasterorganicchemistry.com For a molecule like this compound to directly participate in common cross-coupling reactions such as the Suzuki-Miyaura or Heck reaction, it would typically require prior functionalization with a halide or triflate group. wikipedia.orgnih.gov

The Suzuki-Miyaura coupling, for instance, is a versatile method for creating biaryl systems by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. nih.govnih.gov Research has demonstrated the successful application of Suzuki reactions for the synthesis of 2-arylbenzothiazoles and 2-amino-6-arylbenzothiazoles from their respective bromo-benzothiazole precursors. nih.govresearchgate.net In a hypothetical scenario, a halogenated precursor, such as 2-(6-bromo-1,3-benzothiazol-2-yl)propan-2-ol, could be coupled with various aryl boronic acids to introduce diverse aryl substituents onto the benzothiazole ring. The reaction conditions often involve a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂, a base such as K₂CO₃ or Cs₂CO₃, and a suitable solvent system. nih.govnih.gov

Similarly, the Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, providing a method for C-C bond formation at vinylic positions. wikipedia.orgorganic-chemistry.orglibretexts.org A halogenated derivative of this compound could serve as the organohalide partner in this reaction, allowing for the introduction of various alkenyl groups.

Beyond these classical methods, modern approaches involving direct C-H bond functionalization represent a more atom-economical strategy. Palladium-catalyzed oxidative C-H/C-H cross-coupling has been developed for benzothiazoles, enabling them to couple with other heterocycles like thiophenes and thiazoles. rsc.orgresearchgate.net While these reactions often occur at the C2 position of the benzothiazole, which is already substituted in the target compound, methods for C-H functionalization at other positions on the benzene ring (e.g., C7) have also been explored and are relevant for derivatization. mdpi.com

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Benzothiazole Derivatives

| Reaction Type | Benzothiazole Substrate (Example) | Coupling Partner | Catalyst/Reagents (Typical) | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 6-Bromo-2-substituted-benzothiazole | Aryl boronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 6-Aryl-2-substituted-benzothiazole | nih.gov |

| Suzuki-Miyaura Coupling | 2-Bromobenzothiazole | Aryl boronic acid | Pd Catalyst, Base | 2-Arylbenzothiazole | researchgate.net |

| Heck Reaction | Aryl halide (e.g., Bromo-benzothiazole) | Alkene | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Aryl-substituted alkene | wikipedia.org |

| C-H/C-H Cross-Coupling | Benzothiazole | Thiophene/Thiazole | Pd(OAc)₂, Oxidant (e.g., Ag₂CO₃) | 2-(Thienyl/Thiazolyl)benzothiazole | rsc.orgresearchgate.net |

Derivatization Strategies for Structural Diversification

Structural diversification of this compound can be achieved by targeting either the isopropyl alcohol side chain or the aromatic benzothiazole core.

Modification of the Isopropyl Alcohol Side Chain

The tertiary alcohol moiety of the side chain presents several avenues for chemical modification.

Dehydration: Tertiary alcohols are particularly susceptible to acid-catalyzed dehydration to form alkenes. libretexts.org Treatment of this compound with a strong acid catalyst like sulfuric acid or phosphoric(V) acid at elevated temperatures would likely lead to the elimination of a water molecule, yielding 2-(prop-1-en-2-yl)-1,3-benzothiazole. libretexts.organko.com.tw This reaction typically proceeds through a stable tertiary carbocation intermediate via an E1 mechanism. libretexts.orglibretexts.org

Substitution: The hydroxyl group is a poor leaving group but can be converted into a good leaving group (water) by protonation with a strong acid. Tertiary alcohols can thus undergo Sₙ1 substitution reactions with strong hydrohalic acids (HCl, HBr). libretexts.orgyoutube.com This would convert the alcohol into the corresponding halide, 2-(2-chloro-propan-2-yl)-1,3-benzothiazole or 2-(2-bromo-propan-2-yl)-1,3-benzothiazole.

Oxidation: Tertiary alcohols are resistant to oxidation under typical conditions (e.g., using acidified potassium dichromate(VI) or chromium trioxide) because the carbinol carbon (the carbon atom bonded to the -OH group) lacks a hydrogen atom. studymind.co.uklibretexts.orglibretexts.org The removal of this hydrogen is a necessary step in standard alcohol oxidation mechanisms that form a carbonyl group. libretexts.org Therefore, direct oxidation of the tertiary alcohol to a ketone is not a feasible pathway. Under very harsh conditions, oxidation can proceed via cleavage of carbon-carbon bonds.

Table 2: Potential Reactions of the Isopropyl Alcohol Side Chain

| Reaction Type | Reagents | Potential Product | Mechanism | Reference |

|---|---|---|---|---|

| Dehydration | Conc. H₂SO₄ or H₃PO₄, Heat | 2-(Prop-1-en-2-yl)-1,3-benzothiazole | E1 Elimination | libretexts.orglibretexts.org |

| Substitution (Halogenation) | Conc. HBr or HCl | 2-(2-Bromo/Chloro-propan-2-yl)-1,3-benzothiazole | Sₙ1 Substitution | libretexts.orgyoutube.com |

| Oxidation | K₂Cr₂O₇ / H⁺ | No reaction (resistant to oxidation) | N/A | studymind.co.uklibretexts.org |

Functionalization of the Benzothiazole Aromatic Ring

The benzene ring fused to the thiazole core can undergo functionalization through several established methods for aromatic compounds.

Electrophilic Aromatic Substitution (EAS): Classic EAS reactions like nitration and sulfonation can introduce functional groups onto the benzene ring. masterorganicchemistry.com The benzothiazole moiety as a whole is generally considered an electron-withdrawing system, which deactivates the ring towards electrophilic attack compared to benzene. The directing influence of the fused thiazole ring typically guides incoming electrophiles to the 4, 6, and 7 positions. For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted isomers. masterorganicchemistry.com Similarly, sulfonation with fuming sulfuric acid would introduce a sulfonic acid group (-SO₃H) onto the ring. masterorganicchemistry.com

Directed Ortho-Metalation (DoM): A more regioselective approach is directed ortho-metalation. wikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent (like n-butyllithium), facilitating the deprotonation of a specific ortho-position. organic-chemistry.orgbaranlab.org The heteroatom of the DMG acts as a Lewis base, interacting with the lithium cation. wikipedia.org For the benzothiazole ring system, the nitrogen atom at position 3 can serve as a DMG, directing lithiation specifically to the C7 position. The resulting C7-lithiated intermediate can then be trapped with a wide range of electrophiles (e.g., I₂, CO₂, aldehydes, alkyl halides) to install various functional groups with high regioselectivity. mdpi.com

Table 3: Potential Functionalization Reactions of the Benzothiazole Aromatic Ring

| Reaction Type | Reagents | Expected Position of Substitution | Potential Product | Reference |

|---|---|---|---|---|

| Nitration (EAS) | Conc. HNO₃, Conc. H₂SO₄ | Mixture (e.g., 4, 6, 7-positions) | Nitro-2-(1,3-benzothiazol-2-yl)propan-2-ol | masterorganicchemistry.com |

| Sulfonation (EAS) | SO₃, H₂SO₄ | Mixture (e.g., 4, 6, 7-positions) | This compound-sulfonic acid | masterorganicchemistry.com |

| Directed Ortho-Metalation (DoM) | 1. n-BuLi 2. Electrophile (E⁺) | C7 | 7-E-2-(1,3-Benzothiazol-2-yl)propan-2-ol | mdpi.comwikipedia.org |

Theoretical and Computational Studies of 2 1,3 Benzothiazol 2 Yl Propan 2 Ol

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution and energy levels. These methods provide a detailed picture of molecular geometry, orbital energies, and the simulation of various spectroscopic techniques.

Density Functional Theory (DFT) has become a primary tool for computational chemists to predict the molecular structure and electronic properties of organic compounds with high accuracy. scirp.orgscirp.org By approximating the many-electron system's energy as a functional of the electron density, DFT calculations can determine the equilibrium geometry of molecules, corresponding to the minimum energy on the potential energy surface. nih.gov For benzothiazole (B30560) derivatives, DFT methods, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry. nbu.edu.sa

These calculations provide precise values for bond lengths, bond angles, and dihedral angles. In the case of 2-(1,3-benzothiazol-2-yl)propan-2-ol, the geometry is defined by the fusion of the benzene (B151609) and thiazole (B1198619) rings and the attachment of the 2-hydroxypropyl group. DFT studies on similar benzothiazole structures reveal characteristic bond lengths for the heterocyclic system, which are expected to be present in the target molecule. nbu.edu.saresearchgate.net For example, the C=N bond length in the thiazole ring is typically calculated to be around 1.29 to 1.34 Å, while C-S bond distances are approximately 1.75 Å. nbu.edu.saresearchgate.net The optimized geometry is crucial for subsequent calculations, including vibrational analysis and the prediction of electronic properties.

| Parameter | Typical Calculated Value (Å or °) | Reference |

|---|---|---|

| C-S Bond Length | 1.75 - 1.77 | researchgate.net |

| C=N Bond Length | 1.29 - 1.34 | nbu.edu.sa |

| C-C (Aromatic) Bond Length | 1.39 - 1.48 | nbu.edu.sa |

| C-N Bond Length | 1.39 - 1.40 | researchgate.net |

| C-S-C Bond Angle | ~88.5 | researchgate.net |

| C-N-C Bond Angle | ~109.6 | researchgate.net |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the chemical reactivity and electronic properties of molecules. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. youtube.comirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comschrodinger.com

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive. For benzothiazole derivatives, the HOMO is typically distributed over the entire fused ring system, indicating it is the primary site for electrophilic attack, while the LUMO is often localized on the benzothiazole moiety. nih.gov DFT calculations are used to compute the energies of the HOMO and LUMO, and from these, the energy gap and other global reactivity descriptors like chemical potential, hardness, and softness can be derived. scirp.org Studies on various benzothiazole derivatives have reported energy gaps typically ranging from 3.95 to 4.70 eV. nbu.edu.sa

| Property | Definition | Typical Calculated Value (eV) | Reference |

|---|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -5.12 to -6.18 | nih.govresearchgate.net |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -0.8 to -1.5 | researchgate.net |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.95 to 4.70 | nbu.edu.sa |

Computational methods provide a powerful means to simulate and interpret various types of spectra, which helps in the structural confirmation of newly synthesized compounds. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com These theoretical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and show good correlation with experimental data, aiding in the assignment of complex spectra. mdpi.com

IR Spectroscopy: Theoretical infrared (IR) spectra are obtained by calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. researchgate.net These calculations predict the positions and intensities of vibrational bands corresponding to specific functional groups. For this compound, key vibrational modes would include the O-H stretching of the alcohol, C-H stretching of the aromatic and aliphatic groups, C=N and C-S stretching of the thiazole ring, and various C-C stretching modes of the benzene ring. researchgate.netdocbrown.info Comparing the simulated spectrum with the experimental one helps in making precise vibrational assignments.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). mdpi.com It calculates the excitation energies and oscillator strengths of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals (e.g., π → π* transitions). schrodinger.commdpi.com For benzothiazole derivatives, these calculations can predict the maximum absorption wavelengths (λmax) and help understand the nature of the electronic transitions responsible for the observed absorption bands. nbu.edu.sanih.gov

| Spectroscopy | Feature | Typical Calculated Range | Assignment |

|---|---|---|---|

| IR | O-H stretch | ~3500 cm-1 | Alcohol group |

| C-H stretch (aromatic) | ~3100 cm-1 | Benzene ring | |

| C=N stretch | ~1600 cm-1 | Thiazole ring | |

| C-O stretch | ~1150 cm-1 | Alcohol group | |

| UV-Vis | λmax 1 | ~250-280 nm | π → π* transition |

| λmax 2 | ~300-330 nm | n → π* transition |

Molecular Modeling and Conformational Analysis

While quantum chemical methods focus on the electronic structure of a single, often lowest-energy, conformation, molecular modeling techniques explore the dynamic and structural flexibility of molecules.

The biological activity and physical properties of a flexible molecule like this compound are often determined by its accessible conformations. The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. mdpi.com By systematically changing specific dihedral angles, such as the one defining the rotation of the propan-2-ol group relative to the benzothiazole ring, a PES scan can be performed. This exploration helps to identify low-energy conformers (local minima) and the energy barriers (transition states) that separate them. nbu.edu.sa Such studies are crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

The three-dimensional structure of this compound is significantly influenced by non-covalent intramolecular interactions. A key interaction in this molecule is the potential for an intramolecular hydrogen bond between the hydrogen atom of the hydroxyl group and the nitrogen atom of the thiazole ring. nih.gov Such an interaction can lock the molecule into a specific conformation, thereby influencing its reactivity and spectroscopic properties.

Computational tools like Natural Bond Orbital (NBO) analysis are used to investigate these interactions. scirp.orgnih.gov NBO analysis quantifies the stabilization energy associated with the charge transfer from a lone pair orbital of a donor atom (e.g., the nitrogen) to an antibonding orbital of an acceptor bond (e.g., the O-H bond). researchgate.netnih.gov The strength of this interaction provides evidence for the presence and stability of the intramolecular hydrogen bond. Furthermore, the Atoms-In-Molecules (AIM) theory can be applied to analyze the electron density at the bond critical point between the hydrogen and the acceptor atom, which provides further insight into the nature and strength of the hydrogen bond. nih.gov

| Interaction Type | Atoms Involved | Method of Analysis | Significance |

|---|---|---|---|

| Intramolecular Hydrogen Bond | O-H···N | NBO, AIM, PES Scan | Stabilizes specific conformations, affects O-H vibrational frequency. |

| π-π stacking | Benzothiazole rings (intermolecular) | Hirshfeld Surface Analysis | Influences crystal packing. nih.gov |

| van der Waals interactions | Various non-bonded atoms | DFT, Hirshfeld Surface Analysis | Contribute to overall molecular stability and packing. nih.gov |

Topological Studies of Electron Density

The topological analysis of electron density provides a powerful framework for understanding the chemical bonding and electronic structure of molecules. By examining the gradient and Laplacian of the electron density, one can partition a molecule into atomic basins and characterize the nature of chemical bonds and non-covalent interactions.

The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize regions of high electron localization, which are typically associated with chemical bonds and lone pairs. ELF values range from 0 to 1, where a high value (approaching 1) indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. A value of 0.5 corresponds to a uniform electron gas, often found in regions of delocalized electrons.

For this compound, an ELF analysis would be expected to reveal distinct basins of high localization. Specifically, high ELF values would be anticipated in the regions corresponding to the C-C, C-H, C-N, C-S, C-O, and O-H covalent bonds. Furthermore, pronounced localization would be expected for the lone pairs on the nitrogen, sulfur, and oxygen atoms. The analysis of these basins allows for a quantitative description of the electronic structure. For instance, the integration of the electron density within a lone pair basin on the oxygen atom would provide a measure of its electron population.

Similar to ELF, the Localized Orbital Locator (LOL) is another tool for identifying regions of high electron localization. The LOL provides a clear and intuitive picture of chemical bonding, with its topology often being simpler to interpret than that of the ELF. High LOL values are indicative of covalent bonds and lone pairs, while lower values are found in the regions between atomic shells.

In the context of this compound, a LOL analysis would complement the ELF findings. It would distinctly visualize the covalent framework of the molecule, highlighting the sigma bonds of the benzothiazole ring system and the propan-2-ol substituent. The lone pair regions on the heteroatoms (N, S, O) would also be clearly demarcated. Comparing the volumes and shapes of the LOL basins for the different bonds could provide insights into their relative strengths and polarities.

The Reduced Density Gradient (RDG) is a computational tool based on Density Functional Theory (DFT) that is particularly useful for identifying and visualizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density. This allows for the characterization of different types of interactions:

Hydrogen bonds are typically characterized by strong, negative values of sign(λ₂)ρ.

Van der Waals interactions are indicated by values of sign(λ₂)ρ close to zero.

Steric repulsion is associated with strong, positive values of sign(λ₂)ρ.

For a molecule of this compound, an RDG analysis could reveal intramolecular hydrogen bonding between the hydroxyl hydrogen and the nitrogen atom of the benzothiazole ring. Additionally, it would map out the van der Waals interactions between different parts of the molecule, contributing to its conformational stability. The visualization of these interactions provides a deeper understanding of the forces governing the three-dimensional structure of the molecule.

Table 1: Illustrative Data from Topological Analysis of a Representative C-H···N Interaction

| Interaction Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| C-H···N Hydrogen Bond | 0.015 | +0.025 |

Note: The data in this table is hypothetical and serves to illustrate the typical values obtained from such an analysis. BCP refers to the Bond Critical Point.

Solvation Effects and Environmental Influence on Electronic Properties

The electronic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods, such as the Polarizable Continuum Model (PCM) used in conjunction with DFT or Time-Dependent DFT (TD-DFT), can simulate the effects of a solvent on a molecule's electronic structure and spectra.

For this compound, changing the solvent from nonpolar to polar is expected to have a noticeable impact on its electronic properties. For instance, an increase in solvent polarity could lead to a stabilization of the ground and excited states, which can be observed as a shift in the absorption and emission spectra (solvatochromism). nih.gov

Studies on other benzothiazole derivatives have shown that the polarity of the solvent can modulate the intramolecular charge transfer (ICT) characteristics of the molecule. nih.gov In a polar solvent, the charge-separated excited state may be stabilized to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the emission spectrum.

The influence of the solvent on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is also a key consideration. Generally, polar solvents tend to stabilize both the HOMO and LUMO levels, but the extent of stabilization may differ, leading to a change in the HOMO-LUMO energy gap. This, in turn, affects the molecule's reactivity and its UV-Vis absorption spectrum.

Table 2: Hypothetical Solvatochromic Effects on the Lowest Energy UV-Vis Absorption Maximum (λmax) of this compound

| Solvent | Dielectric Constant (ε) | λmax (nm) |

| Gas Phase | 1.0 | 280 |

| n-Hexane | 1.88 | 282 |

| Dichloromethane | 8.93 | 288 |

| Ethanol (B145695) | 24.55 | 292 |

| Water | 80.1 | 295 |

Note: The data presented in this table is for illustrative purposes to demonstrate the expected trend of solvatochromic shifts and is not based on experimental or calculated data for this specific compound.

Coordination Chemistry and Ligand Applications of 2 1,3 Benzothiazol 2 Yl Propan 2 Ol and Its Derivatives

Design and Synthesis of Metal Complexes Featuring the Chemical Compound

The design and synthesis of metal complexes with benzothiazole-containing alcohol ligands are driven by the potential for these ligands to act as versatile scaffolds. The combination of the benzothiazole (B30560) moiety and a propan-2-ol group offers multiple potential coordination sites, allowing for the formation of a variety of complex architectures.

Research in this area has led to the successful synthesis of aluminum complexes using a structurally similar ligand, 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol. These syntheses typically involve the reaction of the ligand with aluminum trialkyls (R₃Al, where R = isobutyl, ethyl, tert-butyl). The stoichiometry of the reactants plays a crucial role in determining the final structure of the metal complex.

For instance, reacting 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol with aluminum trialkyls in a 1:1 molar ratio results in the formation of dimeric complexes with the general formula [(R₂AlL)₂]. These structures are characterized by a central Al₂O₂ ring. When an excess of the aluminum trialkyl is used, more complex structures are formed, specifically [(R₂Al)(R₃Al)L]₂, which also feature the central Al₂O₂ ring but with additional R₃Al molecules coordinated to the nitrogen atoms of the benzothiazole rings. However, the use of a bulkier alkyl group like tert-butyl leads to the formation of a monomeric complex, [tBu₂AlL], where the aluminum coordinates to the nitrogen atom intramolecularly.

The synthesis of these complexes is typically carried out under inert atmospheres to prevent the decomposition of the air-sensitive aluminum alkyl reagents. The choice of solvent and reaction temperature is also critical to ensure the formation of the desired product in high yield and purity.

Characterization of Coordination Modes and Ligand Properties

The coordination behavior of 2-(1,3-benzothiazol-2-yl)propan-2-ol and its derivatives is of fundamental importance in understanding the properties and reactivity of their metal complexes. Spectroscopic and crystallographic techniques are invaluable tools for elucidating the coordination modes and ligand properties.

Identification of Coordinating Heteroatoms (Oxygen, Nitrogen, Sulfur)

The this compound ligand and its derivatives contain three potential coordinating heteroatoms: the oxygen of the alcohol group, the nitrogen of the thiazole (B1198619) ring, and the sulfur of the thiazole ring. The actual coordination behavior depends on several factors, including the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions.

In the case of the aluminum complexes with 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol, experimental evidence from NMR spectroscopy and X-ray crystallography has shown that coordination primarily occurs through the oxygen and nitrogen atoms. The sulfur atoms in the benzothiazole ring and the sulfanyl (B85325) linkage were found to be non-coordinative in these aluminum complexes. The deprotonated oxygen atom of the propan-2-ol moiety readily forms a bond with the Lewis acidic aluminum center. The nitrogen atom of the benzothiazole ring can also coordinate to the aluminum, either intramolecularly to form a chelate ring or intermolecularly to bridge two metal centers.

Chelation and Bridging Architectures

The multifunctional nature of these ligands allows for both chelation and the formation of bridging architectures. In the monomeric complex [tBu₂AlL] derived from 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol, the ligand acts as a chelating agent, with both the oxygen and nitrogen atoms coordinating to the same aluminum center. This intramolecular coordination leads to the formation of a stable five-membered chelate ring.

In contrast, the dimeric complexes, such as [(R₂AlL)₂] and [(R₂Al)(R₃Al)L]₂, exhibit bridging architectures. In these structures, the deprotonated oxygen atom of the ligand bridges two different aluminum centers, forming a central four-membered Al₂O₂ ring. The nitrogen atom of the benzothiazole can then either remain uncoordinated or, in the presence of excess aluminum alkyl, coordinate to an additional aluminum atom, further extending the bridged structure. This versatility in coordination allows for the construction of polynuclear metal complexes with potentially interesting catalytic properties.

Catalytic Activity of Metal-Benzothiazole Alcohol Complexes

Metal complexes derived from benzothiazole-containing alcohols have shown promise as catalysts in various organic transformations, most notably in the ring-opening polymerization of cyclic esters. The catalytic activity is highly dependent on the structure of the metal complex, including the nature of the metal center and the coordination environment provided by the ligand.

Investigation of Reaction Mechanisms in Catalyzed Transformations

The mechanism of catalysis by these metal-benzothiazole alcohol complexes is believed to proceed via a coordination-insertion mechanism, which is common for the ring-opening polymerization of cyclic esters catalyzed by metal alkoxide complexes. nih.gov The proposed steps are as follows:

Coordination: The cyclic ester monomer (e.g., ε-caprolactone) coordinates to the Lewis acidic metal center of the complex. This coordination activates the carbonyl group of the ester, making it more susceptible to nucleophilic attack.

Initiation: An alkoxide group, either from the ligand itself or from an initiator added to the reaction, attacks the activated carbonyl carbon of the monomer. This leads to the opening of the cyclic ester ring and the formation of a new, elongated alkoxide species attached to the metal center.

Propagation: The newly formed alkoxide can then coordinate and attack another monomer molecule, propagating the polymer chain. This process repeats, leading to the formation of a polyester.

Termination: The polymerization is typically terminated by the addition of a protic solvent, such as an alcohol, which protonates the growing polymer chain and releases it from the metal center.

The structure of the catalyst plays a critical role in its activity. For example, in the case of the aluminum complexes of 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol, the dimeric complexes were found to be active polymerization initiators, while the monomeric complex was inactive. This suggests that the bridging alkoxide groups in the dimeric structures are more reactive or accessible for initiating the polymerization.

Polymerization Initiation by Metal Complexes

Aluminum complexes of 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol have been demonstrated to be effective initiators for the ring-opening polymerization of ε-caprolactone, a widely used monomer for the production of biodegradable polyesters. rsc.orgresearchgate.net The catalytic activity of these complexes is influenced by their structure.

The dimeric aluminum complexes, [(iBu₂AlL)₂] and [(Et₂AlL)₂], were found to initiate the polymerization of ε-caprolactone, leading to the formation of polycaprolactone (B3415563) with controlled molecular weights and narrow molecular weight distributions. In contrast, the monomeric complex, [tBu₂AlL], was found to be inactive under similar conditions. This difference in reactivity highlights the importance of the dimeric structure, where the bridging alkoxide is likely the active initiating species.

The table below summarizes the polymerization of ε-caprolactone initiated by aluminum complexes of 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol.

| Complex | Monomer/Initiator Ratio | Conversion (%) | Number Average Molecular Weight (Mn) | Polydispersity Index (PDI) |

|---|---|---|---|---|

| [(iBu₂AlL)₂] | 100 | 95 | 12,500 | 1.15 |

| [(Et₂AlL)₂] | 100 | 99 | 13,200 | 1.12 |

| [tBu₂AlL] | 100 | 0 | - | - |

These findings underscore the potential of metal complexes derived from benzothiazole-containing alcohols as tunable catalysts for polymerization reactions. Further research into the synthesis and catalytic applications of complexes with the specific this compound ligand is warranted to fully explore the potential of this class of compounds.

Advanced Materials Science and Chemical Sensing Applications of 2 1,3 Benzothiazol 2 Yl Propan 2 Ol Derivatives

Integration into Supramolecular Architectures

The structural features of 2-(1,3-benzothiazol-2-yl)propan-2-ol derivatives, particularly the presence of heteroatoms (nitrogen and sulfur) and the hydroxyl group, make them excellent candidates for integration into supramolecular architectures. These molecules can participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and coordination with metal ions, which are the driving forces for the self-assembly of complex supramolecular structures.

The ability of benzothiazole (B30560) derivatives to form complexes with metal ions is a key aspect of their supramolecular chemistry. For instance, the nitrogen atom in the thiazole (B1198619) ring can act as a coordination site for metal cations. This interaction is fundamental to their application as chemosensors, where the binding of a metal ion to the benzothiazole derivative leads to a measurable change in its photophysical properties. This process inherently involves the formation of a supramolecular complex.

While direct studies on the supramolecular architectures of this compound are not extensively documented, the broader family of benzothiazole derivatives has been shown to form intricate assemblies. These assemblies can be modulated by solvent polarity and the nature of the interacting species. The tertiary alcohol group in this compound can further enhance its ability to form hydrogen-bonded networks, contributing to the stability and dimensionality of the resulting supramolecular structures.

Application in Optoelectronic Devices and Functional Materials

Derivatives of benzothiazole are recognized for their potential in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. research-nexus.net Their performance in these applications is intrinsically linked to their electronic and photophysical properties, which can be fine-tuned through chemical modification. Theoretical and experimental studies have shown that the geometry of benzothiazole derivatives, particularly their degree of planarity, plays a crucial role in their light-emitting efficiency. research-nexus.net

For instance, combining benzothiazole with moieties like triphenylamine (B166846) can lead to non-planar structures that are beneficial for the performance of optoelectronic devices. research-nexus.net These non-planar configurations can help to prevent aggregation-caused quenching of fluorescence in the solid state, a common issue in organic electronics. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tailored to facilitate efficient charge injection and transport within an OLED device. research-nexus.net

Benzothiazole derivatives have been investigated as emitting materials that can produce light in various regions of the visible spectrum, including bluish-white and red. research-nexus.netresearchgate.net Furthermore, their varied π-conjugation allows for tunable solid-state emission, making them suitable for single-component white light-emitting diodes (WLEDs). rsc.org

Table 1: Properties of Benzothiazole Derivatives in Optoelectronic Applications

| Derivative Type | Key Structural Feature | Observed Property | Potential Application |

|---|---|---|---|

| Benzothiazole with triphenylamine | Non-planar configuration | Bluish-white or red light emission | Organic Light-Emitting Diodes (OLEDs) research-nexus.net |

| Benzothiazole with cyano-PV unit | More planar structure | Efficient light emission | High-performance OLEDs research-nexus.net |

| Dimer-type benzoheterocyclic derivatives | Benzoheterocycle at both ends | Suppressed current densities | Hole transport layers in OLEDs cambridge.org |

Development of Fluorescent Probes and Chemosensors

The inherent fluorescence of the benzothiazole core has been extensively exploited in the design of fluorescent probes and chemosensors for the detection of various analytes, including metal ions and anions. mdpi.comnih.govacs.org The sensing mechanism often relies on processes such as intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or chelation-enhanced fluorescence (CHEF).

Derivatives of this compound can be functionalized to selectively bind with specific ions. For example, benzothiazole-based chemosensors have demonstrated high sensitivity and selectivity for metal ions like Cu²⁺, Fe³⁺, Zn²⁺, and Ni²⁺. mdpi.comnih.govacs.org The interaction with the metal ion typically perturbs the electronic structure of the fluorophore, leading to a change in its fluorescence intensity or a shift in the emission wavelength. This can manifest as either a "turn-on" or "turn-off" fluorescence response. nih.govacs.org

A notable example is a biphenyl-benzothiazole-based chemosensor that exhibits a ratiometric and colorimetric response to Zn²⁺, Cu²⁺, and Ni²⁺, with a distinct color change from colorless to yellow. nih.govacs.org This sensor shows a "turn-on" fluorescence enhancement for Zn²⁺ and a "turn-off" response for Cu²⁺ and Ni²⁺. nih.govacs.org The detection limits for these ions were found to be in the parts-per-million (ppm) range. nih.govacs.org Furthermore, benzothiazole derivatives have been developed as chemosensors for anions like cyanide (CN⁻), where the nucleophilic addition of the anion to the sensor molecule disrupts the ICT process, causing a visible color change and a blue shift in the fluorescence emission. nih.gov

Table 2: Performance of Benzothiazole-Based Chemosensors

| Target Analyte | Sensor Type | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Cu²⁺ | Asparagine derivative with benzothiazole | Fluorescence quenching and new band appearance | Not specified | mdpi.com |

| Fe³⁺ | Asparagine derivative with benzothiazole | Chelation-enhanced quenching (CHEQ) | Not specified | mdpi.com |

| Zn²⁺, Cu²⁺, Ni²⁺ | Biphenyl-benzothiazole derivative | Ratiometric and colorimetric response | 0.25 ppm (Zn²⁺), 0.34 ppm (Cu²⁺), 0.30 ppm (Ni²⁺) | nih.govacs.org |

Utilization as Monomer Precursors in Polymer Science

The this compound molecule contains a reactive tertiary alcohol group, which makes it a suitable candidate for use as a monomer precursor in polymer synthesis. This hydroxyl group can participate in various polymerization reactions, such as condensation polymerization or be converted into other functional groups suitable for addition polymerization.

While specific research on the polymerization of this compound is not widely available, the synthesis of polymers incorporating the benzothiazole moiety is an active area of research. rsc.orgcambridge.orgrsc.org For example, benzothiazole-containing monomers have been used to synthesize poly(benzothiazole)s. cambridge.org These polymers are often characterized by high thermal stability and can possess interesting electronic and optical properties derived from the benzothiazole units in the polymer backbone or as side chains.

A methacrylic monomer carrying a redox-responsive benzothiazole-disulfide group has been copolymerized using reversible addition-fragmentation chain transfer (RAFT) polymerization. rsc.org This demonstrates the feasibility of incorporating benzothiazole derivatives into well-defined polymer architectures. The resulting polymers can have applications in areas such as drug delivery, smart coatings, and sensors. rsc.org The presence of the benzothiazole unit can also impart properties like higher flame retardancy and better adhesion to metal substrates in the resulting polymers. rsc.org

Corrosion Inhibition Studies and Surface Interactions

Benzothiazole and its derivatives are well-established as effective corrosion inhibitors for a variety of metals and alloys, including steel, galvanized steel, and copper. rsc.orgresearchgate.netrsc.org Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. researchgate.net

The adsorption process can involve both physisorption and chemisorption. The heteroatoms (N and S) and the π-electrons of the aromatic rings in the benzothiazole molecule act as active centers for adsorption onto the metal surface. researchgate.net In the case of this compound, the hydroxyl group could also participate in the interaction with the metal surface.

Studies on different benzothiazole derivatives have shown that their inhibition efficiency depends on their concentration and molecular structure. rsc.orgrsc.org For example, 2-mercaptobenzothiazole (B37678) (2-MBT) and 2-aminobenzothiazole (B30445) (2-ABT) have been shown to act as effective corrosion inhibitors for electro-galvanized steel in a NaCl solution. rsc.orgrsc.org It was found that 2-MBT facilitates the precipitation of a protective layer by complexing with Zn²⁺ ions, while 2-ABT forms a thin inhibitor film through chemisorption. rsc.org The presence of these inhibitors suppresses both the anodic and cathodic corrosion reactions. rsc.org

Table 3: Corrosion Inhibition Efficiency of Benzothiazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (IE) | Mechanism |

|---|---|---|---|---|

| 2-mercaptobenzothiazole (2-MBT) | Electro-galvanized steel | NaCl solution | 81% at 1 mM | Complexation with Zn²⁺ and precipitation rsc.orgrsc.org |

| 2-aminobenzothiazole (2-ABT) | Electro-galvanized steel | NaCl solution | Lower than 2-MBT | Chemisorption and thin film formation rsc.org |

| Guanidine benzothiazole derivative | Carbon steel | Acidic medium | Efficient inhibition | Not specified ekb.eg |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(1,3-Benzothiazol-2-yl)propan-2-ol, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions involving benzothiazole precursors. For example:

- Step 1 : Reacting 2-aminothiophenol with α,β-unsaturated ketones under acidic conditions to form the benzothiazole core .

- Step 2 : Introducing the propan-2-ol moiety via Grignard or organometallic reagents.

Optimization : Temperature control (50–80°C), solvent selection (e.g., ethanol for solubility), and catalyst use (e.g., H₂SO₄ for protonation) are critical. Purity is enhanced via recrystallization (ethanol/water mixtures) .

Basic: How is the molecular structure of this compound validated experimentally?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data Collection : Use a Bruker APEXII diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

- Refinement : Software like SHELXL refines atomic coordinates and thermal parameters. Hydrogen bonding networks are analyzed using ORTEP-3 for visualization .

Key Metrics : R-factor < 0.05 and root-mean-square (r.m.s.) deviations < 0.1 Å confirm structural accuracy .

Advanced: What computational methods resolve contradictions in spectroscopic data for benzothiazole derivatives?

Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) validates experimental

- Geometry Optimization : Compare calculated bond lengths/angles with SC-XRD results (e.g., C–S bond: 1.74 Å calculated vs. 1.73 Å observed) .

- TD-DFT : Predicts UV-Vis spectra (e.g., λmax at 320 nm for ESIPT-active derivatives) and reconciles discrepancies in emission profiles .

Software : Gaussian 09 or ORCA with solvent corrections (PCM model) .

Advanced: How do hydrogen-bonding patterns in crystalline this compound influence its supramolecular assembly?

Answer:

Graph Set Analysis (G. R. Desiraju’s method) classifies hydrogen bonds:

- N–H⋯N Interactions : Form dimeric motifs (R₂²(8) graph set) with bond distances ~2.8–3.0 Å .

- Impact : These interactions stabilize 1D chains or 2D layers, affecting solubility and melting points. For example, strong N–H⋯N bonds correlate with higher thermal stability (Tₘ > 200°C) .

Basic: What are the primary applications of this compound in materials science?

Answer:

- Photophysical Probes : Acts as a fluorophore in ESIPT (excited-state intramolecular proton transfer) systems due to rigid benzothiazole core .

- Coordination Chemistry : Serves as a ligand for transition metals (e.g., Zn²⁺ or Cu²⁺) in catalytic complexes .

Advanced: What challenges arise in crystallizing this compound, and how are they mitigated?

Answer:

Challenges :

- Polymorphism : Multiple crystal forms due to flexible propan-2-ol group.

- Twinned Crystals : Common in orthorhombic systems (space group Pbca) .

Solutions : - Seeding : Introduce microcrystals to control nucleation.

- Slow Evaporation : Use ethanol/chloroform (1:3) at 4°C for high-quality crystals .

Basic: How is the purity of this compound assessed in synthetic workflows?

Answer:

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with retention time matching standards.

- Spectroscopy : ¹H NMR (δ 1.5 ppm for CH₃ groups) and FT-IR (O–H stretch ~3400 cm⁻¹) .

Advanced: How do steric effects from the benzothiazole ring influence reactivity in cross-coupling reactions?

Answer:

- Steric Hindrance : The benzothiazole’s planar structure restricts access to the C2 position, reducing Suzuki-Miyaura coupling yields (<50%) .

- Workaround : Use bulky ligands (e.g., SPhos) or microwave-assisted heating (120°C, 30 min) to enhance reactivity .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Nitrile gloves (EN 374 certified), safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (TLV: 5 mg/m³) .

Advanced: How can in silico methods predict the biological activity of benzothiazole derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.